(2-Chloro-5-methylthiazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-methylthiazol-4-yl)methanamine is an organic compound with the molecular formula C5H7ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methylthiazol-4-yl)methanamine typically involves the chlorination of 5-methylthiazole followed by the introduction of a methanamine group. One common method involves the reaction of 5-methylthiazole with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by the reaction with methanamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methylthiazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products
Scientific Research Applications
(2-Chloro-5-methylthiazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methylthiazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methanamine groups play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorothiazol-5-yl)methanamine
- (4-Methylthiazol-2-yl)methanamine
- Methenamine
Uniqueness
Compared to similar compounds, (2-Chloro-5-methylthiazol-4-yl)methanamine is unique due to the presence of both a chlorine atom and a methanamine group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the thiazole ring also differentiates it from other thiazole derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H7ClN2S |
---|---|
Molecular Weight |
162.64 g/mol |
IUPAC Name |
(2-chloro-5-methyl-1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C5H7ClN2S/c1-3-4(2-7)8-5(6)9-3/h2,7H2,1H3 |
InChI Key |
WZHJSAKFKHXOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.